Cas no 807315-40-8 (2-(1-Methyl-1H-pyrazol-5-yl)ethanamine)
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- [2-(1-甲基-1H-吡唑-5-基)乙基]胺
- 2-(1-methyl-1H-pyrazol-5-yl)ethanamine
- [2-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine
- 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
- 2-(1-methylpyrazol-5-yl)ethylamine
- 2-(2-methylpyrazol-3-yl)ethanamine
- SBB073922
- Z2106604324
- 807315-40-8
- MFCD19620954
- EN300-136466
- ALBB-021667
- STL584017
- G54558
- Z1183446166
- SCHEMBL13476170
- DB-133137
- AKOS013277312
- VS-0272
- UGBXFYZRZQPHFK-UHFFFAOYSA-N
- 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine
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- MDL: MFCD19620954
- Inchi: 1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3
- InChI Key: UGBXFYZRZQPHFK-UHFFFAOYSA-N
- SMILES: N1(C)C(=CC=N1)CCN
Computed Properties
- Exact Mass: 125.095297364 g/mol
- Monoisotopic Mass: 125.095297364 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 125.17
- XLogP3: -0.4
- Topological Polar Surface Area: 43.8
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 233.6±15.0 °C at 760 mmHg
- Flash Point: 95.1±20.4 °C
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M328080-25mg |
2-(1-methyl-1H-pyrazol-5-yl)ethanamine |
807315-40-8 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M328080-50mg |
2-(1-methyl-1H-pyrazol-5-yl)ethanamine |
807315-40-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M328080-250mg |
2-(1-methyl-1H-pyrazol-5-yl)ethanamine |
807315-40-8 | 250mg |
$ 320.00 | 2022-06-04 | ||
| abcr | AB305541-250 mg |
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine; 95% |
807315-40-8 | 250MG |
€231.60 | 2022-03-03 | ||
| abcr | AB305541-1 g |
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine; 95% |
807315-40-8 | 1g |
€398.20 | 2022-03-03 | ||
| abcr | AB305541-5 g |
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine; 95% |
807315-40-8 | 5g |
€974.50 | 2022-03-03 | ||
| Chemenu | CM328156-1g |
2-(2-methylpyrazol-3-yl)ethanamine |
807315-40-8 | 95%+ | 1g |
$483 | 2024-07-23 | |
| abcr | AB305541-500mg |
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine, 95%; . |
807315-40-8 | 95% | 500mg |
€397.00 | 2025-04-16 | |
| abcr | AB305541-1g |
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine, 95%; . |
807315-40-8 | 95% | 1g |
€477.00 | 2025-04-16 | |
| abcr | AB305541-5g |
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine, 95%; . |
807315-40-8 | 95% | 5g |
€1277.00 | 2025-04-16 |
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Suppliers
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine
Recent Advances in the Study of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 807315-40-8) in Chemical Biology and Pharmaceutical Research
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 807315-40-8) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrazole ring and amine functional group, has been explored for its role in modulating biological pathways and as a building block in drug discovery. Recent studies have highlighted its versatility in synthesizing novel bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics.
One of the key areas of research involving 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is its incorporation into small-molecule libraries for high-throughput screening. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for designing selective kinase inhibitors. The researchers synthesized a series of derivatives and evaluated their inhibitory activity against a panel of kinases, identifying several compounds with nanomolar potency. The study also revealed that the amine moiety of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine plays a critical role in forming hydrogen bonds with the kinase active site, enhancing binding affinity.
In addition to its role in kinase inhibition, 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine has been investigated for its potential in targeting G protein-coupled receptors (GPCRs). A recent preprint on bioRxiv described the synthesis of a novel class of GPCR ligands incorporating this compound. The study utilized computational docking and molecular dynamics simulations to predict binding modes, followed by experimental validation using radioligand binding assays. The results indicated that derivatives of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine exhibit high selectivity for specific GPCR subtypes, suggesting their potential as lead compounds for neurological disorders.
Another notable application of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is in the field of chemical proteomics. Researchers have employed this compound as a reactive handle for affinity-based protein profiling (ABPP). A 2024 study in ACS Chemical Biology detailed the development of a photoaffinity probe derived from 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine, which was used to identify off-target interactions of clinical kinase inhibitors. The probe successfully captured several previously unknown protein targets, providing insights into the polypharmacology of these drugs.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine-derived compounds. Recent work published in European Journal of Medicinal Chemistry has addressed this issue by systematically modifying the compound's structure to improve metabolic stability and membrane permeability. The study employed in vitro ADME assays and in vivo pharmacokinetic studies in rodent models, leading to the identification of analogs with enhanced bioavailability.
Looking ahead, the unique chemical properties of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 807315-40-8) position it as a valuable tool in drug discovery. Ongoing research is exploring its application in targeted protein degradation, with preliminary results showing promise in the development of PROTACs (Proteolysis Targeting Chimeras). As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this versatile building block in chemical biology and pharmaceutical development.
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